molecular formula C18H14N4 B11838066 9-Benzyl-6-phenyl-9H-purine CAS No. 83135-02-8

9-Benzyl-6-phenyl-9H-purine

Cat. No.: B11838066
CAS No.: 83135-02-8
M. Wt: 286.3 g/mol
InChI Key: WLEVNCRQTDYJDQ-UHFFFAOYSA-N
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Description

9-Benzyl-6-phenyl-9H-purine is a synthetic purine derivative characterized by the presence of benzyl and phenyl groups attached to the purine ring Purines are fundamental components of nucleic acids, making them crucial in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-phenyl-9H-purine typically involves the benzylation and phenylation of purine derivatives. One common method starts with the preparation of 2,6-dichloropurine, which can be synthesized from xanthine or adenine. The dichloropurine is then subjected to benzylation and phenylation reactions under controlled conditions. For instance, benzylation can be achieved using benzyl chloride in the presence of a base, while phenylation can be carried out using phenylboronic acid and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-phenyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized purine derivatives .

Scientific Research Applications

9-Benzyl-6-phenyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Benzyl-6-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, such as DAPK-1, which plays a role in apoptosis. The compound’s ability to induce cell death by apoptosis makes it a promising candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-6-phenyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and phenyl groups enhances its potential as a versatile compound in various research fields .

Properties

CAS No.

83135-02-8

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

9-benzyl-6-phenylpurine

InChI

InChI=1S/C18H14N4/c1-3-7-14(8-4-1)11-22-13-21-17-16(19-12-20-18(17)22)15-9-5-2-6-10-15/h1-10,12-13H,11H2

InChI Key

WLEVNCRQTDYJDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)C4=CC=CC=C4

Origin of Product

United States

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